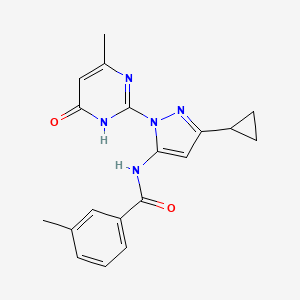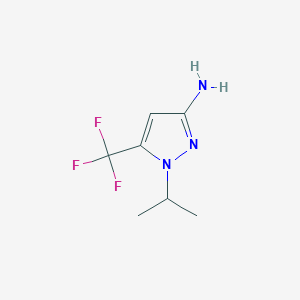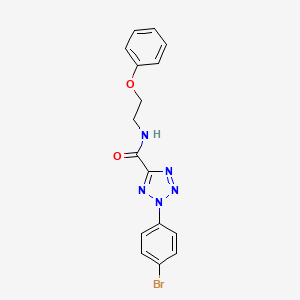
2-(4-bromophenyl)-N-(2-phenoxyethyl)-2H-tetrazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-bromophenyl)-N-(2-phenoxyethyl)-2H-tetrazole-5-carboxamide is a synthetic organic compound that belongs to the class of tetrazole derivatives. Tetrazoles are known for their diverse applications in medicinal chemistry, agriculture, and materials science due to their unique structural and electronic properties. This compound, in particular, has garnered interest for its potential biological activities and its role as an intermediate in the synthesis of various pharmaceuticals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromophenyl)-N-(2-phenoxyethyl)-2H-tetrazole-5-carboxamide typically involves the following steps:
-
Formation of the Tetrazole Ring: : The tetrazole ring can be synthesized via a [3+2] cycloaddition reaction between an azide and a nitrile. For this compound, 4-bromobenzonitrile can be reacted with sodium azide in the presence of a suitable catalyst, such as copper sulfate, under reflux conditions to form 2-(4-bromophenyl)-2H-tetrazole-5-carboxylic acid.
-
Amidation Reaction: : The carboxylic acid group of the tetrazole derivative is then converted to the corresponding carboxamide. This can be achieved by reacting the acid with 2-phenoxyethylamine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) under anhydrous conditions.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would follow similar steps but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors for the cycloaddition and amidation steps to ensure consistent production and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the phenyl and phenoxyethyl groups. Common oxidizing agents include potassium permanganate and chromium trioxide.
-
Reduction: : Reduction reactions can target the bromophenyl group, converting the bromine to a hydrogen atom using reagents like palladium on carbon (Pd/C) in the presence of hydrogen gas.
-
Substitution: : The bromine atom in the 4-bromophenyl group can be substituted with various nucleophiles, such as amines or thiols, under suitable conditions (e.g., using a palladium catalyst in a Suzuki coupling reaction).
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Palladium-catalyzed cross-coupling reactions with appropriate nucleophiles.
Major Products
Oxidation: Formation of phenolic or quinone derivatives.
Reduction: Formation of the corresponding phenyl derivative.
Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 2-(4-bromophenyl)-N-(2-phenoxyethyl)-2H-tetrazole-5-carboxamide is used as an intermediate in the synthesis of more complex molecules. Its tetrazole ring is a versatile scaffold for constructing various heterocyclic compounds.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential pharmacological properties. Tetrazole derivatives are known for their antimicrobial, antifungal, and anti-inflammatory activities. This compound may serve as a lead molecule for developing new drugs targeting specific biological pathways.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific electronic or optical properties. Its unique structure allows for modifications that can enhance its performance in various applications, such as in the production of polymers or as a component in electronic devices.
Mecanismo De Acción
The mechanism of action of 2-(4-bromophenyl)-N-(2-phenoxyethyl)-2H-tetrazole-5-carboxamide involves its interaction with specific molecular targets. The tetrazole ring can mimic the carboxylate group in biological systems, allowing it to bind to enzymes or receptors. This binding can inhibit or modulate the activity of these targets, leading to various biological effects. The phenoxyethyl group may enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(4-chlorophenyl)-N-(2-phenoxyethyl)-2H-tetrazole-5-carboxamide
- 2-(4-fluorophenyl)-N-(2-phenoxyethyl)-2H-tetrazole-5-carboxamide
- 2-(4-methylphenyl)-N-(2-phenoxyethyl)-2H-tetrazole-5-carboxamide
Uniqueness
Compared to similar compounds, 2-(4-bromophenyl)-N-(2-phenoxyethyl)-2H-tetrazole-5-carboxamide stands out due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, which may enhance the compound’s binding affinity to certain biological targets. Additionally, the bromine atom can be a site for further functionalization, allowing for the synthesis of a wide range of derivatives with potentially improved properties.
Propiedades
IUPAC Name |
2-(4-bromophenyl)-N-(2-phenoxyethyl)tetrazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrN5O2/c17-12-6-8-13(9-7-12)22-20-15(19-21-22)16(23)18-10-11-24-14-4-2-1-3-5-14/h1-9H,10-11H2,(H,18,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBFRASXPJGZNFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCNC(=O)C2=NN(N=N2)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(2-(cyclohex-1-en-1-yl)ethyl)-8-(4-fluorophenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2578230.png)

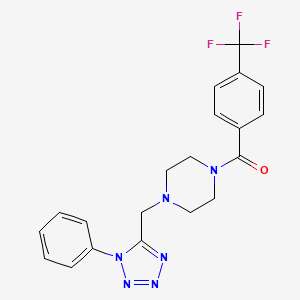

![N-[2-(2H-1,3-benzodioxol-5-yl)-2-(morpholin-4-yl)ethyl]-N'-(3,5-dimethylphenyl)ethanediamide](/img/structure/B2578235.png)
![N'-[1-(4-methylbenzenesulfonyl)piperidine-4-carbonyl]benzohydrazide](/img/structure/B2578236.png)

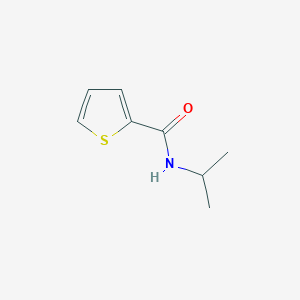
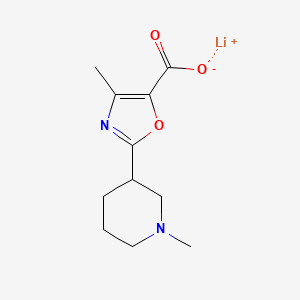
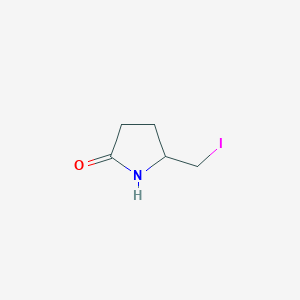

![2-{[2-(4-Chlorophenyl)ethyl]amino}benzoic acid](/img/structure/B2578247.png)
